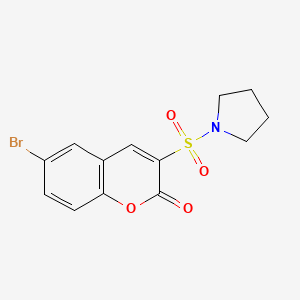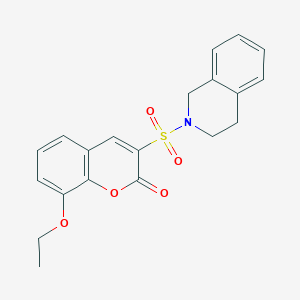![molecular formula C18H15Cl2N3OS B6511311 N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 946256-23-1](/img/structure/B6511311.png)
N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as Dichlorophenyl Imidazole Sulfonamide (DCIS), is a synthetic compound that has been widely studied for its potential use in various scientific and medical applications. DCIS has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments and medical treatments.
科学研究应用
DCIS has been studied for its potential use in scientific research applications. It has been found to have antimicrobial, anti-inflammatory, and anti-cancer activities, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, DCIS has been explored for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. (2)
作用机制
The mechanism of action of DCIS is not yet fully understood. It is believed that the compound binds to certain proteins in the body, which then activate a cascade of biochemical reactions that lead to the desired effect. For example, DCIS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. (3)
Biochemical and Physiological Effects
DCIS has been found to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and anti-cancer activities. Additionally, DCIS has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. DCIS has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the regulation of inflammation. (4)
实验室实验的优点和局限性
DCIS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, DCIS has been found to have a wide range of biochemical and physiological effects, making it a useful tool for exploring various biological processes. However, DCIS does have some limitations for use in laboratory experiments. It is a synthetic compound, and its effects on humans are not yet fully understood. Additionally, DCIS has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to potential side effects if used in humans. (5)
未来方向
Due to the potential applications of DCIS, there are many future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of DCIS and its effects on humans. Additionally, DCIS could be explored for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. Furthermore, DCIS could be studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Finally, DCIS could be explored for its potential use in the development of new drugs and therapies. (6)
合成方法
DCIS can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorophenol with dimethylsulfonamide in the presence of an acid catalyst. This produces an intermediate compound, which is then reacted with 1-methyl-5-phenyl-1H-imidazol-2-yl chloride in the presence of an acid catalyst to produce the final product, DCIS. (1)
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-15-8-13(19)7-14(20)9-15/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFWXBKRWXAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B6511250.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide](/img/structure/B6511255.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)




![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)
![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)
![2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511296.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6511325.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)